8-methyl-N-(2-phenoxyethyl)naphthalene-1-sulfonamide
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Overview
Description
8-methyl-N-(2-phenoxyethyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of naphthalene sulfonamides. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the naphthalene ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-(2-phenoxyethyl)naphthalene-1-sulfonamide typically involves the reaction of 8-methyl-1-naphthalenesulfonyl chloride with 2-phenoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the process by minimizing human intervention and reducing the risk of errors.
Chemical Reactions Analysis
Types of Reactions
8-methyl-N-(2-phenoxyethyl)naphthalene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Sulfinamides or sulfenamides.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
8-methyl-N-(2-phenoxyethyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-methyl-N-(2-phenoxyethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenoxyethyl)naphthalene-1-sulfonamide: Lacks the methyl group at the 8-position.
8-methyl-N-(2-phenoxyethyl)benzenesulfonamide: Contains a benzene ring instead of a naphthalene ring.
8-methyl-N-(2-phenoxyethyl)naphthalene-2-sulfonamide: The sulfonamide group is attached to the 2-position of the naphthalene ring.
Uniqueness
8-methyl-N-(2-phenoxyethyl)naphthalene-1-sulfonamide is unique due to the presence of both the 8-methyl and 2-phenoxyethyl groups, which confer specific chemical properties and biological activities. The naphthalene ring enhances the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-methyl-N-(2-phenoxyethyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-15-7-5-8-16-9-6-12-18(19(15)16)24(21,22)20-13-14-23-17-10-3-2-4-11-17/h2-12,20H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIWCAGHWRRSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2S(=O)(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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